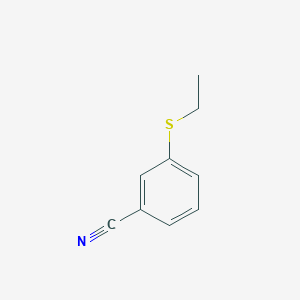

3-(乙硫基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(Ethylsulfanyl)benzonitrile involves various strategies, including the use of radical relay strategies and the incorporation of different functional groups. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which are structurally similar to 3-(Ethylsulfanyl)benzonitrile. This method utilizes methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. A catalytic amount of sodium methylsulfinate is used as an initiator, and the key intermediate in this process is the methyl radical, which undergoes a radical relay with sulfur dioxide to afford methylsulfonyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 3-(Ethylsulfanyl)benzonitrile can be stabilized by various interactions. For example, the crystal structure of Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions between the benzene rings of neighboring molecules and by intermolecular C—H∙∙∙O non-classical hydrogen bonds . Similarly, Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate exhibits stabilization through aromatic π–π interactions and possibly weak C—H∙∙∙π interactions, along with intermolecular C—H∙∙∙O non-classical hydrogen bonds . These interactions are crucial for the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(Ethylsulfanyl)benzonitrile can be quite diverse. For example, the oxidation of ethyl 2-(3-ethylsulfanyl-5-methyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate . This reaction showcases the transformation of a sulfanyl group to a sulfinyl group, indicating the reactivity of the sulfur-containing side chain, which is a characteristic of interest in the study of 3-(Ethylsulfanyl)benzonitrile and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Ethylsulfanyl)benzonitrile derivatives can be inferred from related compounds. For instance, the presence of non-classical hydrogen bonds and aromatic π–π interactions in the crystal structures of related compounds suggests that these molecules may have similar solubility and stability characteristics . The oxidation reactions and the ability to undergo substitution reactions, as seen in the synthesis of neuroimaging agents, indicate that these compounds have reactive functional groups that can be modified to alter their physical and chemical properties .

科学研究应用

催化和化学合成3-(乙硫基)苯甲腈是一种化合物,可能在各种催化和化学合成工艺中找到应用。例如,研究探索了相关苯甲腈化合物在粘土反应催化中的用途,展示了在蒙脱石K10粘土上甲苯酸甲酯和NH3转化为苯甲腈和酰胺的过程。该过程突出了苯甲腈衍生物在促进有机转化和合成有价值的化学产品方面的潜力(Wali等,1998)。

储能系统中的电解质像3-(乙硫基)苯甲腈这样的化合物也可能有助于推进储能技术的发展。一项关于4-(三氟甲基)苯甲腈(一种结构相关的化合物)作为高电压锂离子电池中LiNi0.5Mn1.5O4正极的新型电解质添加剂的研究表明循环稳定性得到显着改善。这表明苯甲腈衍生物在增强电池系统性能和耐用性方面具有潜在作用(Huang等,2014)。

制药和生物医学研究苯甲腈衍生物因其生化特性和潜在的治疗应用而受到探索。例如,[11C]-DASB与人血清素转运蛋白结合的正电子发射断层扫描(PET)定量涉及与3-(乙硫基)苯甲腈结构相关的化合物。这突出了此类化合物在医学影像和神经系统疾病研究中的实用性(Ginovart等,2001)。

材料科学在材料科学中,苯甲腈衍生物正在被研究其在先进材料合成中的作用。例如,在苯甲腈溶液中双(乙二硫代)四硫富瓦伦的化学氧化衍生的有机导体的合成和结构研究表明在电子材料和器件中的潜在应用(Beno等,1987)。

环境和腐蚀研究通过新型苯甲腈衍生物对酸性介质中低碳钢腐蚀抑制的理解的研究提供了如何使用这些化合物来保护金属免受腐蚀的见解。这对于延长材料在恶劣化学环境中的使用寿命至关重要(Chaouiki等,2018)。

未来方向

属性

IUPAC Name |

3-ethylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLDTZKGXSRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2550127.png)

![2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B2550128.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)

![7-(4-(1-naphthoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550136.png)

![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)

![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)

![Tert-butyl 5-(6-fluoropyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2550143.png)

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)